2-(2-Bromo-3-fluorophenyl)propan-2-ol
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Overview
Description
2-(2-Bromo-3-fluorophenyl)propan-2-ol is an organic compound that contains bromine, fluorine, carbon, and oxygen atoms. It is commonly used as an intermediate or reagent in chemical synthesis. This compound has a molecular weight of 233.1 g/mol and is often utilized in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-fluorophenyl)propan-2-ol typically involves the reduction of 4-bromo-3-fluorobenzaldehyde. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF) .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or other efficient reduction techniques. The choice of method depends on factors like cost, yield, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-fluorophenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alcohols or alkanes using reducing agents such as NaBH4 or LiAlH4.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(2-Bromo-3-fluorophenyl)propan-2-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2-(2-Bromo-3-fluorophenyl)propan-2-ol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)propan-2-ol: Similar structure but lacks the fluorine atom.
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-ol: Similar structure with an additional methyl group
Uniqueness
2-(2-Bromo-3-fluorophenyl)propan-2-ol is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to similar compounds .
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-(2-bromo-3-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10BrFO/c1-9(2,12)6-4-3-5-7(11)8(6)10/h3-5,12H,1-2H3 |
InChI Key |
QZAMVPHOWZYZLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C(=CC=C1)F)Br)O |
Origin of Product |
United States |
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